molecular formula C5H13ClN2 B3025554 N,1-Dimethylazetidin-3-amine CAS No. 321890-38-4

N,1-Dimethylazetidin-3-amine

Cat. No. B3025554
M. Wt: 136.62
InChI Key: DMWSJNNUKSOWSC-UHFFFAOYSA-N
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Description

The compound N,1-Dimethylazetidin-3-amine is a structural motif present in various bioactive molecules. It is a derivative of azetidine, a four-membered nitrogen-containing ring, which is known for its conformational rigidity compared to more flexible amine counterparts. This rigidity can be advantageous in drug design, as it may help to lock bioactive molecules into a specific conformation that optimally interacts with biological targets.

Synthesis Analysis

The synthesis of dimethylazetidines has been explored through different methodologies. One approach involves an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines, providing a route to 3,3-dimethylazetidines with high diastereoselectivity . This method not only facilitates the synthesis of dimethylazetidines but also extends the application of γ-prenylated amine synthons in organic synthesis. Another synthesis route is described for a related compound, where a stereoselective process is developed for the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which involves key steps such as asymmetric Michael addition and stereoselective alkylation .

Molecular Structure Analysis

The molecular structure of dimethylazetidines is characterized by the presence of two methyl groups on the azetidine ring. The conformational rigidity of the dimethylazetidine moiety is considered to be a rigid analogue of diethylamine, which is significant in the context of the potent hallucinogenic agent N,N-diethyllysergamide (LSD) . The orientation of the diethylamide moiety in LSD is crucial for its binding and activity, and the dimethylazetidine analogues provide insight into the optimal binding conformation.

Chemical Reactions Analysis

Chemical reactions involving dimethylazetidines are not explicitly detailed in the provided papers. However, the synthesis methods mentioned indicate that these compounds can participate in cyclization reactions and Michael additions, which are fundamental reactions in organic chemistry . These reactions are essential for constructing the azetidine ring and introducing substituents in a controlled and stereoselective manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,1-Dimethylazetidin-3-amine are not directly reported in the provided papers. However, the structural features of the azetidine ring suggest that these compounds would exhibit properties typical of small, nitrogen-containing heterocycles. These may include a relatively high polarity due to the amine group, potential for hydrogen bonding, and a propensity to engage in π-stacking interactions, as seen in related compounds .

Scientific Research Applications

Chemical Reactivity and Toxicity in Biomedical Applications

N,1-Dimethylazetidin-3-amine, similar to other tertiary amine activators, has been analyzed for its reactivity and potential use in biomedical applications, particularly in the curing of acrylic bone cements and composites. Studies have demonstrated that certain amine compounds, with a basic structure akin to N,N-dimethyl-4-toluidine but with reduced toxicity, show promising characteristics. These compounds exhibit lower leaching rates from cured cements, indicating stability and reduced exposure risks. Moreover, the comparative analysis has highlighted their lower acute toxicity and cytotoxicity, coupled with an antiseptic action, making them interesting candidates for orthopaedic surgery and dentistry applications (Liso et al., 1997).

Metabolism and Exposure in Dietary Studies

The metabolism of dietary carcinogens, specifically heterocyclic amines like Trp-P-1, has been investigated to understand human exposure levels. By analyzing the excretion patterns of these compounds in human urine, research has shed light on the extent of exposure through diet. Such studies are crucial for assessing the risks associated with the ingestion of carcinogenic compounds found in cooked meats and other foods, thereby contributing to dietary recommendations and public health guidelines (Rafter & Gustafsson, 1986).

Biomarker Development for Disease Diagnosis

Amines and their derivatives play significant roles in various physiological processes, making them potential biomarkers for disease diagnosis and prognosis. The development of analytical platforms capable of quantifying amines, amino acids, and methylarginines has facilitated research in patient stratification and personalized medicine. For example, studies have focused on the quantification of such metabolites in the context of cardiovascular diseases, providing insights into the underlying mechanisms and identifying potential therapeutic targets (Ahmetaj-Shala et al., 2018).

Environmental and Occupational Health

Research on the presence of carcinogenic heterocyclic amines in the environment, particularly in occupational settings, has highlighted the need for monitoring and mitigating exposure to these harmful compounds. Studies measuring the levels of such amines in urine and other biological samples have provided evidence of human exposure to these carcinogens, prompting the development of safety guidelines and regulations to protect public health (Manabe et al., 1987).

Safety And Hazards

“N,1-Dimethylazetidin-3-amine” is classified as a dangerous substance. It has hazard statements H225, H314, H315, H319, H335 . Precautionary statements include P210, P233, P260, P261, P264, P271, P280, P301, P301, P303, P304, P305, P310, P321, P330, P331, P338, P340, P351, P353, P361, P363, P403, P405 . It is recommended to wear suitable gloves, protective clothing, and eye protection .

properties

IUPAC Name

N,1-dimethylazetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-6-5-3-7(2)4-5/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNHOXDFQLCQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-Dimethylazetidin-3-amine

CAS RN

321890-38-4
Record name N,1-Dimethylazetidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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